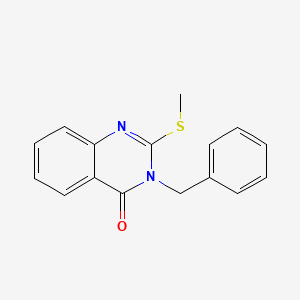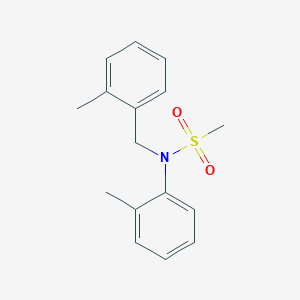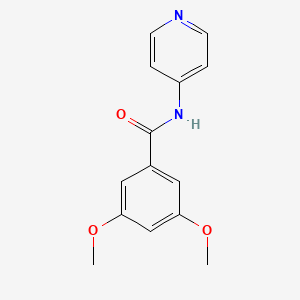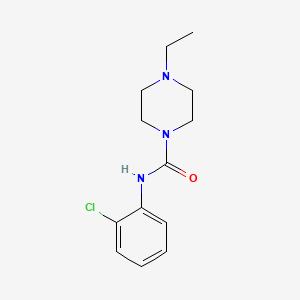
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide, also known as DBPR108, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, migration, and survival. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the Akt/mTOR pathway, which plays a crucial role in cell survival and growth. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the aggregation of amyloid proteins, which are implicated in neurodegenerative diseases. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit various signaling pathways involved in cell proliferation, migration, and survival. However, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for the study of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide. One possible direction is to investigate the use of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide in combination with other anti-cancer drugs to enhance its efficacy and reduce potential toxicity. Another direction is to investigate the use of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide and to optimize its synthesis for potential clinical applications.
Métodos De Síntesis
The synthesis of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzonitrile with 3-pyridinylboronic acid to form 2,4-dichloro-3-pyridinylboronic acid. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide. The synthesis of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been studied for its potential therapeutic applications in various scientific fields. In oncology, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to have anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell migration and invasion. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid proteins. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has also been investigated for its potential use in treating inflammatory diseases, such as arthritis and psoriasis, due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-3-4-12(13(18)8-10)14-5-6-15(22-14)16(21)20-11-2-1-7-19-9-11/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYMZIMMZCACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)

![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)



![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)
